molecular formula C19H20ClFN2O3S B2709074 N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-24-3

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2709074
CAS No.: 1021090-24-3
M. Wt: 410.89
InChI Key: IVHZTJUVOCFWFM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a complex structure with a piperidine ring, a sulfonyl group, and aromatic substituents, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of Aromatic Substituents: The aromatic groups are attached through nucleophilic aromatic substitution reactions, where the piperidine derivative reacts with 4-chlorophenyl and 4-fluorophenyl compounds.

    Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aromatic substituents, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with hydrogenated rings or sulfonyl groups converted to sulfides.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of central nervous system receptors.

    Biological Studies: It serves as a tool compound in studies of cellular signaling pathways and enzyme inhibition.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies often reveal its binding affinity, selectivity, and the resulting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)propionamide

Uniqueness

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide stands out due to its specific combination of substituents, which confer unique pharmacological properties and synthetic versatility. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in both research and industrial contexts.

Biological Activity

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClF2N3O3S, with a molecular weight of approximately 417.89 g/mol. The compound features several functional groups, including a chlorinated phenyl group, a fluorinated sulfonamide, and a piperidine ring, which contribute to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal communication.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in pain pathways and inflammation, which may explain its analgesic and anti-inflammatory properties.

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. These effects are likely due to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways. Studies have demonstrated that derivatives of this compound can effectively reduce pain responses in animal models .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate effective antibacterial action .

3. Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have been linked to the inhibition of key signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicSignificant reduction in pain responses
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against Staphylococcus aureus (MIC)
AnticancerInduces apoptosis in cancer cell lines

Case Study: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic efficacy of this compound using the formalin test. The results showed a significant decrease in pain behavior compared to the control group, suggesting potent analgesic properties linked to its mechanism of action involving COX inhibition.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHZTJUVOCFWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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